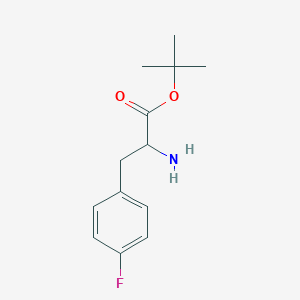

4-Fluoro-DL-phenylalanine tert-butyl ester

Description

Significance of Fluorine Substitution in Amino Acid and Peptide Chemistry

Fluorine, being the most electronegative element, possesses a small atomic radius similar to that of a hydrogen atom. nih.gov This unique combination of properties allows fluorine to act as a subtle yet powerful modulator of a molecule's physicochemical and biological characteristics. When incorporated into amino acids, fluorine can influence acidity, basicity, hydrophobicity, molecular conformation, and metabolic stability. nih.gov

The introduction of fluorine can lead to enhanced thermal and chemical stability of peptides, as well as increased resistance to enzymatic degradation by proteases. nih.govnih.gov This is a critical advantage in the development of therapeutic peptides, as it can extend their half-life in biological systems. Furthermore, the presence of fluorine can alter the electronic properties of the amino acid side chain, potentially leading to stronger binding interactions with biological targets. From a research perspective, the fluorine-19 isotope (¹⁹F) is an excellent nucleus for nuclear magnetic resonance (NMR) spectroscopy, providing a sensitive probe to study peptide and protein structure, dynamics, and interactions without the background noise present in proton NMR. caymanchem.com

Overview of 4-Fluoro-DL-phenylalanine tert-butyl ester as a Research Scaffold and Synthetic Intermediate

Within the diverse family of fluorinated amino acids, 4-Fluoro-DL-phenylalanine has emerged as a valuable building block. However, for its effective incorporation into larger molecules, particularly peptides, its reactive functional groups—the amino and carboxylic acid groups—must be temporarily protected. This is where 4-Fluoro-DL-phenylalanine tert-butyl ester (CAS No. 191928-07-1) plays a crucial role.

This compound is a derivative of 4-Fluoro-DL-phenylalanine where the carboxylic acid group is protected as a tert-butyl ester. The tert-butyl group is a bulky protecting group that is stable under a variety of reaction conditions but can be removed under specific, controlled acidic conditions. peptide.com This selective removal is a cornerstone of modern peptide synthesis, both in solution-phase and solid-phase methodologies. masterorganicchemistry.combachem.com

The primary role of 4-Fluoro-DL-phenylalanine tert-butyl ester in academic research is that of a synthetic intermediate . It serves as a molecular scaffold that allows for the controlled and sequential addition of other amino acids to build a peptide chain. By protecting the carboxylic acid, it prevents unwanted side reactions and ensures that the peptide bond forms at the desired location. Once the peptide sequence is assembled, the tert-butyl ester can be cleaved to reveal the free carboxylic acid of the C-terminal 4-fluorophenylalanine residue.

Interactive Data Tables

Table 1: Properties of 4-Fluoro-DL-phenylalanine tert-butyl ester

| Property | Value |

| CAS Number | 191928-07-1 |

| Molecular Formula | C₁₃H₁₈FNO₂ |

| Molecular Weight | 239.29 g/mol |

| Appearance | White to off-white powder |

| Primary Function | Synthetic Intermediate, Carboxylic Acid Protection |

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 2-amino-3-(4-fluorophenyl)propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18FNO2/c1-13(2,3)17-12(16)11(15)8-9-4-6-10(14)7-5-9/h4-7,11H,8,15H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLUZNVMKIYJNRF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(CC1=CC=C(C=C1)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies

Enantioselective Synthesis and Kinetic Resolution Techniques

The preparation of enantiomerically pure amino acids is often crucial for their application in pharmaceuticals and biochemical studies. This section explores methods to achieve enantioselectivity in the synthesis of fluorinated amino esters like 4-Fluoro-DL-phenylalanine tert-butyl ester.

Enzymatic kinetic resolution is a powerful technique for separating enantiomers of a racemic mixture. Lipases, a class of hydrolases, are widely used for this purpose due to their stereoselectivity in catalyzing the hydrolysis of esters. In the context of racemic 4-Fluoro-DL-phenylalanine tert-butyl ester, a lipase (B570770) would selectively hydrolyze one enantiomer (e.g., the L-enantiomer) to the corresponding carboxylic acid, leaving the other enantiomer (the D-enantiomer) as the unreacted ester. This allows for the separation of the two enantiomers.

The efficiency of lipase-catalyzed kinetic resolution is influenced by several factors, including the choice of lipase, the solvent system, temperature, and the structure of the substrate. nih.govnih.govmdpi.com For instance, lipases from Candida antarctica (CAL-B), Pseudomonas cepacia (lipase PS), and Pseudomonas fluorescens (lipase AK) have demonstrated high enantioselectivity in the hydrolysis of various amino acid esters. nih.gov The enantioselectivity of the reaction is often described by the enantiomeric ratio (E-value), where a higher E-value indicates better separation of the enantiomers.

| Substrate | Lipase | Solvent | Temperature (°C) | Enantiomeric Ratio (E) | Reference |

|---|---|---|---|---|---|

| (±)-3-Amino-3-phenylpropanoate esters | Lipase PS | 1,4-Dioxane/H₂O | 45 | >200 | nih.gov |

| (±)-trans-Flavan-4-ol | Amano Lipase AK (P. fluorescens) | THF/Vinyl Acetate (B1210297) | 30 | >200 | mdpi.com |

| (E)-4-Phenylbut-3-en-2-yl butyrate | Lecitase™ Ultra (immobilized) | Phosphate buffer/Acetone | N/A | High (ee >90%) | mdpi.com |

| D,L-Homophenylalanine esters | Pseudomonas lipase (Amano PS) | Aqueous | N/A | High | nih.gov |

This table presents data for structurally related compounds to illustrate the principle of lipase-catalyzed kinetic resolution, as specific data for 4-Fluoro-DL-phenylalanine tert-butyl ester was not available in the searched literature.

Asymmetric phase-transfer catalysis (PTC) is a versatile method for the enantioselective synthesis of α-amino acids. acs.orgnih.gov This technique typically involves the alkylation of a glycine (B1666218) derivative, such as N-(diphenylmethylene)glycine tert-butyl ester, with an appropriate alkyl halide in a biphasic system. A chiral phase-transfer catalyst, often a quaternary ammonium (B1175870) salt derived from Cinchona alkaloids or a specially designed catalyst like the Maruoka catalyst, facilitates the transfer of the enolate of the glycine derivative from the aqueous phase to the organic phase, where the enantioselective alkylation occurs. sigmaaldrich.comrsc.orgnih.govillinois.edu

For the synthesis of 4-fluorophenylalanine derivatives, this would involve the alkylation of a protected glycine tert-butyl ester with 4-fluorobenzyl bromide. The choice of the chiral catalyst is critical for achieving high enantioselectivity. Catalysts derived from both cinchonine (B1669041) and cinchonidine (B190817) can provide access to either the (R)- or (S)-enantiomer of the desired amino acid derivative. nih.gov The Maruoka catalysts, which are C2-symmetric chiral quaternary ammonium salts, are also highly effective for this transformation, often requiring low catalyst loading and proceeding under mild conditions. sigmaaldrich.comphasetransfercatalysis.comnih.gov

| Glycine Derivative | Alkylating Agent | Catalyst | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|---|

| N-(Diphenylmethylene)glycine tert-butyl ester | Benzyl (B1604629) bromide | Cinchona-derived catalyst (1f) | 98 | 96 (R) | nih.gov |

| N-(Diphenylmethylene)glycine tert-butyl ester | 1-(Bromomethyl)-3,5-difluorobenzene | Cinchona-derived catalyst (1i) | 99 | 99 (S) | nih.gov |

| N-(p-Chlorobenzaldehyde)glycine tert-butyl ester | Benzyl bromide | Maruoka Catalyst | 99 | 99 (S) | sigmaaldrich.com |

| N-(Diphenylmethylene)glycine tert-butyl ester | Ethyl iodide | Maruoka Catalyst | 95 | 98 (S) | acs.org |

Chemical Synthetic Routes

This section outlines various chemical strategies for the synthesis of 4-Fluoro-DL-phenylalanine tert-butyl ester, ranging from classical methods to more modern transition metal-mediated and nucleophilic fluorination approaches.

The synthesis of 4-Fluoro-DL-phenylalanine tert-butyl ester can be achieved through classical methods starting from the commercially available 4-fluorophenylalanine. A common approach involves two main steps: protection of the amino group and esterification of the carboxylic acid.

First, the amino group of 4-fluoro-DL-phenylalanine is typically protected with a tert-butoxycarbonyl (Boc) group. This is often accomplished by reacting the amino acid with di-tert-butyl dicarbonate (B1257347) (Boc-anhydride) in the presence of a base such as sodium hydroxide (B78521) in a mixed solvent system like water/tert-butanol (B103910). nih.gov

Following the N-protection, the carboxylic acid is esterified to form the tert-butyl ester. A variety of methods can be employed for this transformation. One common method is the reaction of the N-Boc protected amino acid with isobutylene (B52900) in the presence of a strong acid catalyst. Another approach involves the use of tert-butanol with activating agents.

A general synthetic scheme is as follows:

N-Protection: 4-Fluoro-DL-phenylalanine is reacted with di-tert-butyl dicarbonate and a base to yield N-(tert-butoxycarbonyl)-4-fluoro-DL-phenylalanine.

Esterification: The resulting N-Boc protected acid is then reacted with a tert-butylating agent to afford N-(tert-butoxycarbonyl)-4-fluoro-DL-phenylalanine tert-butyl ester.

Deprotection (if required): The Boc protecting group can be removed under acidic conditions to yield the final product, 4-Fluoro-DL-phenylalanine tert-butyl ester.

Modern synthetic organic chemistry offers powerful transition metal-catalyzed reactions for the construction of complex molecules.

The Heck-Matsuda reaction provides a route to functionalized phenylalanine derivatives. This palladium-catalyzed reaction involves the coupling of an arenediazonium salt with an alkene. For the synthesis of a precursor to 4-fluorophenylalanine, one could envision a strategy starting from a 4-aminophenylalanine derivative. This derivative can be diazotized and then coupled with a suitable alkene under palladium catalysis to introduce the desired side chain. rsc.org

Copper-mediated fluorination is another important strategy, particularly for introducing the fluorine atom onto the aromatic ring. rsc.org This can be achieved through the reaction of an aryl precursor, such as an arylstannane or an arylboronic acid, with a fluoride (B91410) source in the presence of a copper catalyst. For example, a protected 4-aminophenylalanine derivative could be converted to a boronic acid or stannane, which then undergoes copper-mediated fluorination to introduce the fluorine at the 4-position of the phenyl ring. nih.gov This method is particularly valuable for the synthesis of radiolabeled compounds, such as those containing ¹⁸F for use in positron emission tomography (PET). nih.govmdpi.com

| Reaction Type | Starting Material | Catalyst/Reagent | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Heck-Matsuda | 4-Aminophenylalanine derivative (diazonium salt) | Pd(OAc)₂ | Alkene-extended phenylalanine analogue | Variable | rsc.org |

| Cu-mediated Fluorination | Protected 4-aminophenylalanine (as arylstannane) | Cu(OTf)₂ / KF | Protected 4-fluorophenylalanine | Variable | nih.gov |

| Pd-catalyzed Addition | p-Fluoro bromobenzene | SPhos Pd G3 | Sulfinamide derivative | 85 | nih.gov |

| Pd-catalyzed Sulfinylation | 4-Tolylboronic acid | XPhos Pd G2 | Sulfoxide derivative | 92 | nih.gov |

Direct nucleophilic fluorination is a key strategy for introducing fluorine into organic molecules. Electrophilic fluorinating reagents are commonly used for this purpose. Reagents such as Selectfluor® (F-TEDA-BF₄) and N-fluorobenzenesulfonimide (NFSI) are popular choices due to their stability and reactivity. wikipedia.orgnih.gov

For the synthesis of 4-fluorophenylalanine derivatives, a precursor molecule with a suitable leaving group or an activated position on the aromatic ring can be treated with an electrophilic fluorine source. For instance, a phenylalanine derivative with an electron-rich aromatic ring could undergo direct electrophilic fluorination. Alternatively, a precursor such as a protected 4-aminophenylalanine can be converted to a diazonium salt, which can then be subjected to a Schiemann-type reaction or a related nucleophilic fluorination protocol.

The choice of fluorinating agent and reaction conditions is crucial for achieving good yields and selectivity. nih.govnih.gov For example, the fluorination of N-protected phenylalanine amides has been achieved using Selectfluor® in the presence of a palladium catalyst and a specific ligand, leading to the formation of β-fluoro-α-amino acids. nih.gov

| Substrate | Fluorinating Reagent | Catalyst/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Phthalimide-protected phenylalanine methyl ester | Selectfluor® | Photocatalysis (TCB) | β-Fluoro derivative | 62 | nih.gov |

| N-(2-Phenylacetyl)oxazolidin-2-one | NFSI | NaHMDS | Fluorinated oxazolidinone derivative | Variable | nih.gov |

| 1,2-Dihydropyridines | Selectfluor® | N/A | Fluorinated 3,6-dihydropyridines | 90-94 | mdpi.com |

| Glycals | Selectfluor® | Various nucleophiles | 2-Fluoro saccharides | Improved yields | nih.gov |

Direct Fluorination/Fluoroalkylation Methodologies at Amino Acid or Peptide Levels

The introduction of fluorine into amino acids and peptides is a key strategy for modifying their biological and physicochemical properties. rsc.org Direct fluorination or fluoroalkylation at the amino acid or peptide level offers an efficient way to create fluorinated analogues without resorting to de novo synthesis from fluorinated building blocks. rsc.org These late-stage modification techniques are valuable for their synthetic convenience. rsc.org

Several strategies have been developed for the direct fluorination of phenylalanine and its derivatives. Electrophilic fluorinating agents are commonly employed. For instance, the α-fluorination of a phenylalanine derivative carrying a picolinamide (B142947) auxiliary has been successfully achieved using Selectfluor as the fluorine source. nih.gov This reaction is catalyzed by copper(II) acetate in the presence of a specific ligand, (R)-3-hydroxyquinuclidine, which was found to give higher yields and prevent side reactions like β-elimination. nih.gov

Transition-metal catalysis provides powerful tools for the selective C-H fluorination of amino acid derivatives. rsc.org Palladium-catalyzed methods, for example, have been used for the direct fluorination of β-methylene C(sp³)–H bonds in phenylalanine derivatives. researchgate.net This approach allows for the site-selective introduction of fluorine, which is often challenging to achieve through other methods. researchgate.net

For applications in medical imaging, such as Positron Emission Tomography (PET), radiofluorination is crucial. Direct radiofluorination of 4-borono-ʟ-phenylalanine with radioactive [¹⁸F]F₂ or [¹⁸F]acetyl hypofluorite (B1221730) ([¹⁸F]AcOF) has been reported to produce 4-borono-2-[¹⁸F]fluoro-ʟ-phenylalanine. nih.gov This method yields the desired product with high radiochemical purity after purification. nih.gov

The direct fluorination approach is not limited to single amino acids but can also be applied to peptides, enabling the late-stage modification of these biomacromolecules to enhance properties like metabolic stability. rsc.orgnih.gov

Table 1: Examples of Direct Fluorination Methodologies for Phenylalanine Derivatives

| Method | Substrate | Fluorinating Agent | Catalyst/Ligand | Product Type | Reference |

|---|---|---|---|---|---|

| Electrophilic α-Fluorination | Phenylalanine derivative with picolinamide auxiliary | Selectfluor | Cu(OAc)₂ / (R)-3-hydroxyquinuclidine | α-Fluorophenylalanine derivative | nih.gov |

| Pd-Catalyzed β-C-H Fluorination | β-Methylene group of Phe derivatives | N/A | Pd catalyst / Quinoline-based ligand | β-Fluorophenylalanine derivative | researchgate.net |

| Electrophilic Radiofluorination | 4-Borono-ʟ-phenylalanine | [¹⁸F]F₂ or [¹⁸F]AcOF | None | 2-[¹⁸F]Fluoro-4-borono-ʟ-phenylalanine | nih.gov |

Esterification and Protecting Group Strategies for the tert-Butyl Ester Moiety

The tert-butyl ester is a widely utilized protecting group for the carboxylic acid functionality in amino acid and peptide chemistry. thieme-connect.com Its popularity stems from its high stability towards a range of nucleophilic and reducing conditions, combined with its straightforward removal under acidic conditions. thieme-connect.comnih.gov The synthesis of 4-Fluoro-DL-phenylalanine tert-butyl ester involves the esterification of the parent amino acid, a process for which several methods are available.

A classic and common method for the tert-butylation of amino acids is the reaction with di-tert-butyl dicarbonate (Boc₂O). orgsyn.org This procedure is typically carried out in a mixed solvent system, such as dioxane-water, under basic conditions. orgsyn.org While effective, it may require careful control of pH and extraction procedures to isolate the product. orgsyn.org

The Fischer-Speier esterification, a foundational method in organic chemistry, involves the acid-catalyzed reaction between a carboxylic acid and an alcohol. organic-chemistry.org In the context of amino acids, this can be achieved by using a large excess of the alcohol (in this case, tert-butanol) and a strong acid catalyst like sulfuric acid or p-toluenesulfonic acid. organic-chemistry.org To drive the equilibrium towards the ester product, water, a byproduct of the reaction, must be removed. organic-chemistry.org Another approach involves the reaction of the amino acid with isobutene gas in the presence of a strong acid catalyst. thieme-connect.com

The choice of esterification strategy often depends on the scale of the reaction, the desired purity, and the compatibility with other functional groups present in the molecule. The tert-butyl group is typically removed using strong acids like trifluoroacetic acid (TFA), often in the presence of scavengers to capture the resulting tert-butyl cation and prevent side reactions. nih.gov

Table 2: Comparison of Esterification Methods for Amino Acid tert-Butylation

| Method | Reagents | Conditions | Advantages | Disadvantages | Reference |

|---|---|---|---|---|---|

| Di-tert-butyl dicarbonate | Amino acid, Boc₂O, Base | Dioxane/water, Room Temp | Widely used, well-established | Can be slow, requires workup | orgsyn.org |

| Bis(trifluoromethanesulfonyl)imide | Amino acid, Tf₂NH, t-BuOAc | t-BuOAc solvent, Room Temp | Fast, high yield, direct formation of salt | Reagent can be expensive | thieme-connect.comorganic-chemistry.org |

| Fischer Esterification | Amino acid, tert-butanol, Acid catalyst | Excess alcohol, heat, water removal | Uses simple reagents | Reversible, requires forcing conditions | organic-chemistry.org |

| Isobutene Method | Amino acid, Isobutene, Acid catalyst | Dichloromethane, H₂SO₄ | Good for large scale | Requires handling of gaseous isobutene | thieme-connect.com |

Compound Index

Chemical Reactivity and Derivatization for Research Applications

Reactivity Profiles of the Phenylalanine Moiety in Synthetic Transformations

The phenylalanine moiety within 4-Fluoro-DL-phenylalanine tert-butyl ester offers several sites for synthetic modification, with its reactivity significantly influenced by the fluorine substituent on the aromatic ring. The high electronegativity of fluorine can modulate the acidity, basicity, and reactivity of the entire molecule. beilstein-journals.org

One of the key areas of synthetic transformation involves the aromatic ring itself. Palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis, provide a powerful method for creating carbon-carbon bonds. For instance, protected iodoalanine derivatives can be coupled with fluorinated aryl halides to produce N-Boc-protected fluoro-ʟ-phenylalanine esters. nih.gov This strategy highlights how the core structure can be assembled through reactions involving the aromatic portion.

Furthermore, the introduction of fluorine can influence the reactivity of other positions on the molecule. For example, photocatalyzed benzylic fluorination of N-phthalimido phenylalanine methyl ester using Selectfluor demonstrates that the benzylic C-H bonds can be targeted for modification. nih.gov While this example uses a methyl ester, the principles of activating the benzylic position are applicable to the tert-butyl ester derivative as well. The choice of protecting groups on both the N-terminus and C-terminus is critical, as some common groups like Boc, Fmoc, and Cbz are not compatible with certain fluorination conditions. nih.gov

The amino group of the phenylalanine core is another primary site for transformations. It can readily undergo reactions such as acylation or serve as a nucleophile in various coupling reactions, forming the basis for peptide synthesis and the construction of more complex molecules. The synthesis of melflufen, an anticancer drug, relies on the use of a 4-fluoro-ʟ-phenylalanine ester, showcasing the pharmaceutical relevance of this scaffold. beilstein-journals.org

| Reaction Type | Reagents/Catalysts | Moiety Involved | Product Type | Reference |

| Cross-Coupling | Pd(0) catalyst, Organozinc iodide, Aryl halide | Phenyl Ring | Protected Fluorophenylalanine Esters | nih.gov |

| Benzylic Fluorination | Selectfluor, Photosensitizer (e.g., TCB) | Benzylic C-H | β-Fluorophenylalanine Derivatives | nih.gov |

| Amide Coupling | Standard peptide coupling reagents | Amino Group | Peptides, Amides | beilstein-journals.org |

This table summarizes key synthetic transformations involving the phenylalanine moiety.

Reactivity of the tert-Butyl Ester Protecting Group in Cascade Reactions

The tert-butyl ester is a widely used protecting group for carboxylic acids due to its stability under many reaction conditions, particularly basic ones, and its susceptibility to cleavage under acidic conditions. This differential reactivity is highly advantageous in multi-step or cascade reactions, where selective deprotection is required without disturbing other sensitive parts of a molecule.

A cascade reaction, or domino reaction, involves multiple bond-forming transformations occurring in a single pot, which enhances synthetic efficiency. The tert-butyl ester group can be a key player in such sequences, typically being removed in a final or intermediate step to reveal a reactive carboxylic acid. The deprotection is most commonly achieved with strong acids like trifluoroacetic acid (TFA). The mechanism involves protonation of the ester oxygen, followed by the elimination of isobutylene (B52900) to form a stable tert-butyl carbocation, thereby liberating the carboxylic acid.

In some synthetic strategies, the tert-butyl ester is not simply removed but transformed. For example, tert-butyl esters can be converted in situ into highly reactive acid chlorides using reagents like thionyl chloride (SOCl₂) or α,α-dichlorodiphenylmethane with a tin(II) chloride catalyst. These acid chlorides can then immediately react with nucleophiles like alcohols or amines present in the reaction mixture, continuing the cascade to form new esters or amides. This approach avoids the isolation of the intermediate acid chloride, streamlining the synthetic process.

One study highlighted that while N-protecting groups like Boc or Fmoc were incompatible with certain fluorination conditions, the choice of C-terminal protecting group was also critical. It was observed that bulky C-terminal protecting groups, including tert-butyl, could lead to decomposition or additional fluorination under specific oxidative fluorination conditions using Selectfluor. nih.gov This indicates that the stability of the tert-butyl ester, while generally robust, must be considered within the specific context of the full reaction sequence, especially when strong electrophilic reagents are employed.

| Deprotection/Transformation Method | Reagents | Key Intermediate | Utility in Cascade Reactions | Reference |

| Acidolysis | Trifluoroacetic Acid (TFA) | Carboxylic Acid | Final deprotection step to unmask the acid for subsequent biological assays or purification. | |

| Conversion to Acid Chloride | Thionyl Chloride (SOCl₂) | Acid Chloride | In situ formation of a reactive intermediate for immediate reaction with nucleophiles. | |

| Lewis Acid-Mediated Cleavage | CeCl₃/NaI in CH₃CN | Carboxylic Acid | Mild and chemoselective deprotection compatible with various other functional groups. |

This table outlines the reactivity of the tert-butyl ester group relevant to its use in complex synthetic sequences.

Site-Selective Chemical Modifications and Derivatization for Probe Development

The unique properties of 4-fluoro-DL-phenylalanine tert-butyl ester make it an excellent starting point for the development of chemical probes used to investigate biological systems. A probe requires a reporter group (e.g., a fluorescent tag or a radioisotope) and a reactive moiety that can interact with a biological target. The derivatization of this compound allows for the creation of such tools.

A primary application leverages the fluorine atom itself as a reporter. ¹⁹F Nuclear Magnetic Resonance (¹⁹F-NMR) is a powerful analytical technique with a very low background signal in biological samples. By incorporating 4-fluorophenylalanine into a peptide or protein in place of a natural phenylalanine residue, the fluorine atom acts as a site-specific probe. Changes in the chemical environment around the fluorine, such as those caused by protein folding, ligand binding, or changes in solvent accessibility, can be detected as shifts in the ¹⁹F-NMR spectrum. This has been successfully used to determine the solvent accessibility of specific residue positions in the polypeptide hormone glucagon. rsc.org

Furthermore, the amino acid can be derivatized to attach other labels. For analytical purposes, such as detection by High-Performance Liquid Chromatography (HPLC), the amino group can be modified. A classic method involves pre-column derivatization with phenylisothiocyanate, which allows for the sensitive detection of the amino acid. nih.gov This principle can be extended by using derivatizing agents that carry fluorescent tags or biotin (B1667282) for affinity purification.

The development of radiolabeled probes for imaging techniques like Positron Emission Tomography (PET) is another critical area. While direct radiolabeling of 4-fluoro-DL-phenylalanine tert-butyl ester with ¹⁸F is challenging, related derivatives are synthesized for this purpose. For example, N-Boc-p-(tri-n-butylstannyl)-L-phenylalanine tetrafluorophenyl ester has been synthesized as a precursor for radioiodination, creating a radiolabeled phenylalanine derivative ready for use in peptide synthesis. nih.gov Similar strategies can be envisioned for introducing ¹⁸F, where the tert-butyl ester protects the carboxylic acid during the complex radiochemical manipulations. The site-selective introduction of fluorinated phenylalanine analogs into proteins using engineered aminoacyl-tRNA synthetases is another advanced strategy that enables the precise placement of these probes within large biomolecules. sciety.orgnih.gov

| Probe Type | Derivatization Strategy | Application | Key Feature | Reference |

| ¹⁹F-NMR Probe | Biosynthetic incorporation into peptides/proteins. | Studying protein structure and dynamics. | Fluorine atom acts as a sensitive, site-specific NMR reporter. | rsc.org |

| HPLC Analysis | Derivatization of the amino group with phenylisothiocyanate. | Quantitative analysis of amino acid composition. | Creates a UV-active derivative for detection. | nih.gov |

| Radiolabeled Probe | Synthesis of stannylated precursors for radiohalogenation. | PET Imaging, Radioligand Assays. | Allows for the introduction of a radioisotope like ¹²³I or ¹⁸F. | nih.gov |

| Bioconjugation Handle | Photoredox catalysis to functionalize the phenyl ring. | Site-selective protein modification. | Creates a covalent linkage to proteins at native phenylalanine residues. | chemrxiv.orgchemrxiv.org |

This table details various strategies for converting 4-fluorophenylalanine derivatives into functional research probes.

Applications As Chiral Building Blocks in Advanced Organic Synthesis

Incorporation into Fluorinated Peptides and Peptidomimetics

The tert-butyl ester group is crucial for modern peptide synthesis, particularly in Fmoc-based solid-phase peptide synthesis (SPPS). peptide.com It protects the C-terminal carboxyl group, preventing unwanted side reactions while the peptide chain is assembled. This protecting group is stable to the basic conditions used for Fmoc group removal but can be cleaved under acidic conditions, such as with trifluoroacetic acid (TFA), typically during the final step of cleaving the completed peptide from the solid support resin. peptide.com

Research Findings:

Enhanced Stability: The strong carbon-fluorine bond can increase the resistance of peptides to enzymatic degradation by proteases, extending their in vivo half-life. nih.govnbinno.com

Modulated Bioactivity: The high electronegativity of fluorine alters the electronic nature of the aromatic ring of phenylalanine. This can influence crucial interactions, such as π-π stacking and cation-π interactions, which often dictate the binding of a peptide to its biological target. nih.gov

Conformational Control: The incorporation of fluorinated amino acids can influence the secondary structure of peptides, which can be essential for designing peptides with high specificity and potency. nbinno.com For example, studies on proteasome inhibitors have shown that the incorporation of fluorinated phenylalanine derivatives can have a profound effect on inhibitor potency and selectivity, leading to highly specific inhibitors of the proteasome's chymotrypsin-like (β5) sites. nih.gov

| Amino Acid Derivative | Protecting Group Strategy | Key Application/Advantage |

| 4-Fluoro-DL-phenylalanine tert-butyl ester | C-terminal protection (tert-butyl ester) | Suitable for Fmoc-SPPS; provides acid-labile protection. peptide.com |

| Fmoc-4-fluoro-L-phenylalanine | N-terminal protection (Fmoc) | Standard building block for direct use in Fmoc-SPPS. sigmaaldrich.com |

| Boc-4-fluoro-L-phenylalanine | N-terminal protection (Boc) | Used in Boc-based peptide synthesis. nih.gov |

This table provides a comparative overview of differently protected 4-fluorophenylalanine derivatives used in peptide synthesis.

Strategic Utility in the Construction of Complex Fluorinated Organic Architectures

Beyond peptides, 4-Fluoro-DL-phenylalanine tert-butyl ester is a valuable precursor for creating more complex, fluorinated organic molecules. As a chiral building block, it provides a scaffold containing an amino group, a protected carboxyl group, and a fluorinated aromatic ring, which can be elaborated upon through various synthetic transformations. nih.govworktribe.com

The synthesis of complex unnatural fluorine-containing amino acids and related structures often relies on robust building blocks that allow for selective chemical modifications. nih.gov For instance, the free amine of 4-Fluoro-DL-phenylalanine tert-butyl ester can be functionalized before the removal of the tert-butyl ester. This allows for the construction of novel molecular architectures where the fluorinated phenylalanyl moiety imparts specific properties, such as enhanced lipophilicity or altered electronic characteristics, to the final compound. nih.govnih.gov Synthetic strategies like palladium-catalyzed cross-coupling reactions can be employed to build intricate structures from such fluorinated precursors. worktribe.com

Research Findings:

Access to Novel Scaffolds: The use of protected amino acids like 4-Fluoro-DL-phenylalanine tert-butyl ester enables access to complex structures that are otherwise difficult to synthesize. For example, it can be a starting point for creating fluorinated versions of pharmaceutical agents or molecular probes. nih.govbeilstein-journals.org

Fluorine as a Functional Handle: While often used to tune properties, the fluorine atom itself can sometimes participate in or direct further chemical reactions, although this is less common than its role as a property modulator.

Component in Drug Synthesis: Esters of 4-fluoro-ʟ-phenylalanine are required for the synthesis of the anticancer drug melflufen, highlighting the importance of such protected derivatives in constructing complex pharmaceutical agents. nih.govbeilstein-journals.org

Development of Unnatural Amino Acid Derivatives with Tailored Properties for Synthetic Biology

4-Fluoro-DL-phenylalanine tert-butyl ester can serve as a convenient precursor for the chemical synthesis of more complex or specifically labeled fluorinated amino acids intended for use in synthetic biology. The tert-butyl ester can be removed to yield the free acid, which can then be used in cell-free protein synthesis systems or for the chemical aminoacylation of tRNA molecules. scilit.com

Research Findings:

Probing Protein Environments: Once incorporated into a protein, the ¹⁹F nucleus of 4-fluorophenylalanine provides a sensitive NMR signal whose chemical shift is highly dependent on its local environment. This allows for detailed studies of protein folding, conformational changes, and ligand binding. nih.gov

Engineered Biosynthesis: While direct incorporation of 4-fluorophenylalanine into proteins in living cells is often achieved by feeding the free amino acid to engineered auxotrophic strains or by using evolved aminoacyl-tRNA synthetase/tRNA pairs, chemically synthesized derivatives are crucial for in vitro methods and for developing new UAAs. semanticscholar.org Studies have shown that non-ribosomal peptide synthetases (NRPSs) can be engineered to accept and incorporate fluorinated phenylalanine analogues, opening pathways for the biosynthetic production of novel fluorinated peptides. semanticscholar.org

| Property | Description | Relevance to Synthetic Biology |

| ¹⁹F NMR Probe | The fluorine atom provides a unique spectroscopic handle. | Allows for non-invasive, real-time monitoring of protein structure and function in vitro and in vivo. nih.gov |

| Minimal Steric Perturbation | The fluorine atom is similar in size to a hydrogen atom. | Can replace hydrogen without significantly altering the protein's structure, making it a subtle probe. nih.gov |

| Altered Electronic Properties | The C-F bond is highly polarized. | Can be used to systematically study the role of electrostatic interactions in protein stability and function. nih.gov |

This table summarizes the key properties of the 4-fluorophenylalanine residue that make it a powerful tool in synthetic biology.

Role in Biochemical and Biophysical Research Probing Non Clinical Focus

Investigation of Enzyme-Substrate Interactions and Catalytic Mechanisms

Incorporating 4-F-Phe into the active site of an enzyme offers a high-precision tool to investigate the intricacies of enzyme-substrate interactions and catalytic mechanisms. nih.gov The fluorine atom can modulate the electronic properties of the active site, such as hydrophobicity and acidity, which can influence substrate binding and catalytic efficiency. nih.gov By correlating these subtle changes with kinetic data, researchers can deduce the role of specific residues in the catalytic process.

Furthermore, the ¹⁹F NMR signal of the incorporated probe is exquisitely sensitive to binding events. When a substrate or inhibitor binds to the enzyme, the local environment of the 4-F-Phe residue changes, leading to a measurable shift in the ¹⁹F NMR signal. This allows for the direct observation of binding events and the characterization of the enzyme-substrate complex. nih.gov

In a study on E. coli transketolase, site-specific incorporation of 4-F-Phe at a solvent-exposed site surprisingly influenced cofactor-binding, despite being located 47 Å away from the active site. manchester.ac.uk This finding highlights that the effects of such probes can propagate through networks of residues, revealing long-distance dynamic couplings that are critical for enzyme function and regulation. manchester.ac.uk

Utilization in Spectroscopic and Chromatographic Labeling for Research (e.g., ¹⁹F NMR, LC-MS)

The 4-F-Phe residue is an exceptional label for spectroscopic studies, particularly ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov The ¹⁹F nucleus possesses several advantageous properties for biomolecular research:

High Sensitivity: It has a spin of ½ and a natural abundance of 100%, with a sensitivity that is 83% of that of a proton (¹H). acs.orgresearchgate.net

No Background Signal: Fluorine is virtually absent in biological systems, meaning that spectra of ¹⁹F-labeled proteins are free from background signals. nih.govresearchgate.net

Large Chemical Shift Range: The chemical shift of ¹⁹F is spread over a wide range (>300 ppm), making it extremely sensitive to small changes in the local chemical environment, such as van der Waals interactions and electrostatic fields. nih.govacs.orgresearchgate.net

These features make ¹⁹F NMR a powerful tool for mapping protein conformational changes, characterizing protein-ligand interactions, and studying protein dynamics. nih.gov For example, in studies of the phospho-signaling protein CheY, labeling with 4-F-Phe at all six of its phenylalanine positions allowed researchers to use ¹⁹F NMR to detect chemical shift changes at every probe position upon phosphorylation, thereby mapping the activation-induced conformational changes throughout the protein structure. nih.gov

Beyond NMR, the unique mass of the fluorine atom makes 4-F-Phe a useful label in mass spectrometry (LC-MS). It can help in the identification and quantification of specific peptides in complex mixtures, aiding in proteomics and the study of post-translational modifications.

Studies on the Modulation of Biomolecular Conformation and Stability by Fluorine Incorporation

The incorporation of fluorinated amino acids can significantly impact the stability and conformational preferences of proteins and peptides. nih.gov Replacing hydrogen with fluorine can enhance thermal stability and reduce the propensity for aggregation. manchester.ac.uknih.gov This "fluoro-stabilization" effect is attributed to the unique properties of the carbon-fluorine bond and the altered non-covalent interactions involving the fluorinated ring.

In a notable study, the incorporation of 4-F-Phe into E. coli transketolase at a single, highly solvent-exposed site resulted in a significant increase in the protein's thermal stability. nih.gov The melting temperature (Tₘ) of the 4-F-Phe variant was 60.8 °C, a full 4.1 °C higher than the wild-type enzyme. nih.gov Furthermore, this single substitution almost completely abolished the enzyme's tendency to aggregate when incubated at 50 °C. manchester.ac.uknih.gov These findings underscore the potential of using fluorinated amino acids to engineer more robust and stable proteins for various biotechnological applications.

Computational and Theoretical Investigations

Conformational Analysis and Molecular Dynamics Simulations of Derivatives

The introduction of a fluorine atom into the phenylalanine scaffold can significantly influence the conformational preferences of its derivatives. While specific molecular dynamics (MD) simulations for 4-Fluoro-DL-phenylalanine tert-butyl ester are not extensively detailed in the literature, broader computational studies on fluorinated amino acids and peptides provide a strong basis for understanding its likely behavior.

Umbrella sampling simulations on tetrapeptides containing a central fluorinated residue have been used to generate Ramachandran plots, mapping the potential of mean force as a function of the Φ and Ψ torsion angles. nih.govbiorxiv.org These studies help validate the conformational preferences of each fluorinated residue. Furthermore, extensive NMR studies combined with computational explorations of rotational profiles have been conducted on fluorinated diphenylalanines. acs.org These investigations reveal that fast rotations occur around the NH–CH, HC–CH2Ph, and CH2–Ph bonds, and the measured NMR properties represent an average over multiple accessible conformations. acs.org

| Computational Method | Application | Key Findings | References |

|---|---|---|---|

| Molecular Dynamics (MD) Simulations | Exploring conformational landscapes of fluorinated peptides and proteins. | Fluorinated proteins maintain their overall fold; allows for calculation of properties like NMR relaxation rates. | acs.orgnih.gov |

| Umbrella Sampling | Calculating potential of mean force to generate Ramachandran plots for fluorinated residues. | Validates the intrinsic conformational preferences (Φ and Ψ angles) of fluorinated amino acids. | nih.govbiorxiv.org |

| Density Functional Theory (DFT) | Investigating rotational profiles and stable conformations of small fluorinated peptides. | Reveals multiple, rapidly interconverting conformations contribute to observed properties. | acs.org |

Electronic Structure Calculations and the Impact of Fluorine on Reactivity and Selectivity

Electronic structure calculations, such as those using Density Functional Theory (DFT), are instrumental in elucidating the electronic impact of fluorination on the phenylalanine ring. The high electronegativity of fluorine significantly alters the electronic distribution of the aromatic system, which in turn affects its reactivity and intermolecular interactions.

Fluorination of the aromatic ring leads to a redistribution of the electrostatic potential with only minor steric changes. nih.gov As the number of fluorine substituents increases, the electron-rich, π-donating character of the benzene ring is inverted, making it an electron-deficient π-acceptor. nih.govnih.gov This has profound implications for non-covalent interactions. For example, DFT calculations at the B3LYP/6-311++G(d,p) level of theory have been used to model the quadrupole moments of fluorinated phenylalanine. uwaterloo.ca These studies show that increasing fluorination enhances the ability of the aromatic ring to stabilize anions through anion-quadrupole interactions. uwaterloo.ca

The position of fluorine also matters. While the location of fluorine around the ring alters the direction of the quadrupole moment, it does not significantly affect its magnitude. uwaterloo.ca These electronic perturbations can modulate acidity, basicity, and hydrophobicity. nih.gov The strong inductive and hyperconjugative effects of fluorine are expected to increase the acidity of the carboxylic group and enhance the hydrogen bond-forming capacity of the α-amino group. researchgate.net This modulation of electronic properties is a key factor in altering the reactivity and selectivity of fluorinated building blocks in chemical synthesis and their binding affinities in biological systems.

| Property | Effect of Fluorination | Computational Evidence | References |

|---|---|---|---|

| Electrostatic Potential | Inverts the π-system from electron-donating to electron-deficient. | Electrostatic potential maps from Hartree-Fock and DFT calculations. | nih.govnih.gov |

| Quadrupole Moment | Increases the ability to stabilize anions above the ring. | DFT calculations (B3LYP/6-311++G(d,p)) of quadrupole moments. | uwaterloo.ca |

| Reactivity | Modulates acidity and basicity of nearby functional groups. | General findings from studies on fluorinated amino acids. | nih.gov |

| Intermolecular Interactions | Can destabilize cation-π interactions while enhancing hydrophobicity-driven binding. | General observations in protein engineering studies. | nih.gov |

Predictive Modeling for Rational Design of Novel Fluorinated Building Blocks

The insights gained from computational and theoretical investigations of compounds like 4-Fluoro-DL-phenylalanine tert-butyl ester are crucial for the predictive modeling and rational design of new fluorinated building blocks. nih.gov The goal is to leverage computational methods to design molecules with tailored properties for applications in medicinal chemistry, protein engineering, and materials science. nih.govnih.gov

Rational design strategies often begin with an understanding of how fluorination impacts fundamental properties like conformation and electronic structure. frontiersin.org By establishing clear structure-property relationships through computational analysis, it becomes possible to predict how specific fluorination patterns will affect a molecule's behavior. For example, predictive models can help identify optimal fluorination sites on an amino acid to enhance protein stability or modulate binding affinity to a specific biological target. nih.gov

The development of accurate force fields for fluorinated molecules is a critical component of this predictive capability, enabling large-scale simulations to screen potential candidates before their synthesis. acs.orgnih.gov As computational power increases and theoretical models become more sophisticated, the in silico design of fluorinated building blocks will become an increasingly powerful strategy. frontiersin.org This approach accelerates the discovery process by focusing synthetic efforts on candidates with the highest probability of possessing the desired characteristics, whether it be for creating hyperstable proteins or developing more effective therapeutic agents. nih.govnih.gov

Future Research Directions and Emerging Methodologies

Advancements in Sustainable and Green Synthesis Protocols

The chemical synthesis of 4-Fluoro-DL-phenylalanine tert-butyl ester has traditionally relied on methods that are often not environmentally benign. A key area of future research lies in the development of sustainable and green synthesis protocols. A promising approach is the use of enzymatic catalysis, which offers high selectivity and operates under mild conditions.

One notable advancement is the enzymatic hydrolysis of amino acid esters. Research has shown that proteases can be effectively used for the kinetic resolution of fluorinated phenylalanine esters. For instance, the hydrolysis of 4-fluorophenylalanine esters catalyzed by proteases from Aspergillus oryzae and Bacillus subtilis has been investigated. nih.gov A significant finding is the profound influence of the ester group's nature on the enantioselectivity of the reaction. By modifying the alcohol moiety of the substrate ester, for example, by switching from a methyl to an isobutyl ester, the enantioselectivity (E value) can be dramatically enhanced. This principle can be extended to the tert-butyl ester, suggesting that enzymatic methods can be optimized for its efficient and green production.

Future research in this area will likely focus on:

Screening for novel microbial proteases with higher activity and selectivity towards 4-Fluoro-DL-phenylalanine tert-butyl ester.

Immobilization of these enzymes to improve their stability and reusability, making the process more cost-effective and sustainable.

The use of greener reaction media, such as ionic liquids or deep eutectic solvents, to replace traditional organic solvents. nih.gov

A convenient, protecting-group-free, and semicontinuous process has been reported for the synthesis of racemic fluorinated phenylalanine hydrochloride from benzylamines. nih.gov This involves a singlet oxygen-driven photooxidative cyanation followed by acid-mediated hydrolysis. nih.gov Adapting such a process for the direct synthesis or as a precursor for the tert-butyl ester could represent a significant step towards a more sustainable manufacturing process.

Development of Novel Catalytic Systems for Enhanced Enantiocontrol

The production of enantiomerically pure forms of 4-fluorophenylalanine and its esters is crucial for their application in pharmaceuticals and as chiral building blocks. Asymmetric phase-transfer catalysis has emerged as a powerful technique for the synthesis of chiral α-amino acids due to its operational simplicity and milder reaction conditions. nih.gov

A significant development in this area is the use of quaternary cinchona alkaloid catalysts. nih.gov Research has demonstrated the successful asymmetric alkylation of N-(diphenylmethylene)glycine tert-butyl ester with various benzyl (B1604629) halides to produce chiral phenylalanine derivatives. nih.gov For instance, the synthesis of (S)-tert-Butyl N-(diphenylmethylene)-(3-fluorophenyl)alaninate has been achieved with a high yield (82%) and enantiomeric excess (95% ee) using a specific cinchona alkaloid-derived catalyst. nih.gov Although this example involves the 3-fluoro isomer, the methodology is highly adaptable for the synthesis of the 4-fluoro analogue.

Future research will likely focus on:

The design and synthesis of new generations of chiral phase-transfer catalysts with improved efficiency and selectivity for 4-fluorobenzyl bromide.

The optimization of reaction conditions, including the choice of base, solvent, and temperature, to maximize the enantiomeric excess and yield of the desired (R)- or (S)-4-Fluoro-DL-phenylalanine tert-butyl ester.

The development of catalytic systems that allow for the direct asymmetric synthesis of the unprotected 4-fluorophenylalanine tert-butyl ester, thus reducing the number of synthetic steps.

Table 1: Asymmetric Phase-Transfer Catalysis for the Synthesis of a Fluorinated Phenylalanine tert-butyl Ester Derivative This table is based on data for the synthesis of (S)-tert-Butyl N-(diphenylmethylene)-(3-fluorophenyl)alaninate, which serves as a model for the potential synthesis of the 4-fluoro isomer.

| Catalyst | Substrate | Product | Yield (%) | Enantiomeric Excess (ee, %) |

| Cinchona Alkaloid Derivative (1i) | N-(diphenylmethylene)glycine tert-butyl ester & 3-fluorobenzyl bromide | (S)-tert-Butyl N-(diphenylmethylene)-(3-fluorophenyl)alaninate | 82 | 95 |

Data sourced from a study on asymmetric phase-transfer catalysis. nih.gov

Exploration of Undiscovered Biochemical Applications for Advanced Research Tools

The incorporation of fluorinated amino acids into peptides and proteins is a powerful strategy to probe biological systems. nih.gov The fluorine atom serves as a sensitive ¹⁹F-NMR probe, providing valuable information about protein structure, dynamics, and interactions with other molecules. researchgate.netcaymanchem.com 4-Fluoro-DL-phenylalanine tert-butyl ester, as a precursor to 4-fluorophenylalanine, is instrumental in these studies.

The tert-butyl ester group can facilitate the delivery of the fluorinated amino acid into cells, where it is then hydrolyzed to the free amino acid and incorporated into proteins during synthesis. This allows for the site-specific labeling of proteins with a ¹⁹F probe. These labeled proteins can then be used in a variety of biochemical and biophysical studies, including:

Determining the solvent accessibility of specific residues within a polypeptide chain. caymanchem.com

Investigating protein-protein and protein-ligand interactions.

Monitoring conformational changes in proteins upon binding to other molecules or in response to environmental changes.

Future research in this area will likely explore:

The use of 4-fluorophenylalanine, derived from its tert-butyl ester, to study the mechanisms of enzyme catalysis and inhibition. nih.gov

The development of novel ¹⁹F-NMR techniques that leverage the unique properties of the fluorine atom to gain deeper insights into protein function.

The application of this technology to study complex biological systems, such as membrane proteins and large protein complexes.

Table 2: Applications of 4-Fluorophenylalanine as a Biochemical Research Tool

| Application | Technique | Information Gained |

| Protein Structure and Dynamics | ¹⁹F-NMR Spectroscopy | Site-specific solvent accessibility, protein folding, conformational changes. researchgate.netcaymanchem.com |

| Enzyme Inhibition | Kinetic Assays | Understanding enzyme-substrate interactions and designing potent inhibitors. nih.gov |

| Cellular Uptake and Metabolism | Isotope Tracing | Studying metabolic pathways and cellular functions. nih.gov |

| Peptide and Protein Engineering | Peptide Synthesis | Enhancing the stability and bioactivity of therapeutic peptides. nih.gov |

Integration with High-Throughput Screening Platforms in Chemical Biology Research

High-throughput screening (HTS) is a cornerstone of modern drug discovery and chemical biology research. The unique properties of fluorinated compounds make them particularly well-suited for certain HTS methodologies. The integration of 4-Fluoro-DL-phenylalanine tert-butyl ester and its derivatives into HTS platforms represents a significant area for future development.

One promising technique is fluorine-NMR based screening (¹⁹F-NMR HTS). adelphi.eduresearchgate.net This method offers several advantages over traditional ¹H-NMR screening, including a lack of spectral overlap from background signals, which allows for the screening of large chemical mixtures. adelphi.edu The FAXS (Fluorine chemical shift Anisotropy and eXchange for Screening) method is a competition-based approach where the displacement of a weakly-binding, fluorine-containing "spy" molecule (which could be derived from 4-fluorophenylalanine) by a higher-affinity compound from a library is detected by changes in the ¹⁹F-NMR signal. researchgate.net

Future research directions in this domain include:

The design and synthesis of libraries of small molecules and peptides incorporating 4-fluorophenylalanine, derived from its tert-butyl ester, for use in ¹⁹F-NMR HTS campaigns.

The development of new ¹⁹F-NMR HTS assays for a wider range of biological targets, including enzymes, receptors, and protein-protein interactions.

The combination of ¹⁹F-NMR HTS with other biophysical techniques to validate hits and elucidate their mechanism of action.

The ability to screen large and diverse chemical libraries efficiently will accelerate the discovery of new biologically active molecules. nih.gov The use of building blocks like 4-Fluoro-DL-phenylalanine tert-butyl ester in the combinatorial synthesis of these libraries is a key enabling technology for these future endeavors. nih.gov

Q & A

Q. What are the common synthetic routes for preparing 4-Fluoro-DL-phenylalanine tert-butyl ester?

The synthesis typically involves protecting the amino and carboxylic acid groups of phenylalanine derivatives. For example, tert-butyl esters are introduced via acid-catalyzed esterification using tert-butanol or via coupling reagents like DCC (dicyclohexylcarbodiimide) with Boc (tert-butoxycarbonyl) protection for the amino group . A reported procedure involves reacting N-(tert-butoxycarbonyl)-α-hydroxymethyl-DL-phenylalanine tert-butyl ester with fluorinated intermediates under mild acidic conditions, followed by purification via column chromatography .

Q. How can researchers purify 4-Fluoro-DL-phenylalanine tert-butyl ester to avoid hydrolysis or contamination?

Hydrolysis of tert-butyl esters during purification is a known challenge. To mitigate this, use anhydrous conditions and avoid prolonged exposure to acidic or aqueous environments. Chromatographic purification (e.g., silica gel chromatography with non-polar solvents like hexane/ethyl acetate) is recommended. If hydrolysis occurs, switching to methyl or benzyl esters as alternative protecting groups may improve stability .

Q. What analytical methods are used to confirm the identity and purity of 4-Fluoro-DL-phenylalanine tert-butyl ester?

Key techniques include:

- NMR spectroscopy : To verify the tert-butyl group (δ ~1.4 ppm for nine equivalent protons) and fluorine substitution on the phenyl ring .

- UPLC-MS or HPLC : For assessing purity and detecting contaminants (e.g., methyl esters from incomplete hydrolysis) .

- Elemental analysis : To validate the empirical formula, especially for novel derivatives .

Advanced Research Questions

Q. How can enantiomeric resolution of DL-phenylalanine tert-butyl esters be achieved for structure-activity studies?

Chiral chromatography using columns like Chiralpak IA/IB or enzymatic resolution with proteases (e.g., subtilisin) can separate D- and L-enantiomers. For example, enzymatic hydrolysis selectively cleaves the L-form’s ester bond, leaving the D-enantiomer intact. Subsequent purification via recrystallization or chromatography yields enantiopure fractions .

Q. What strategies optimize the stability of tert-butyl esters in acidic reaction conditions?

Stability studies suggest using low temperatures (0–4°C) and minimizing reaction times in acidic environments. Alternatively, introducing electron-withdrawing groups (e.g., fluorine) on the phenyl ring may enhance steric protection of the ester group. Pre-activation of the carboxylic acid with CDI (1,1′-carbonyldiimidazole) before esterification can also improve yields .

Q. How does the tert-butyl ester group influence peptide coupling efficiency in solid-phase synthesis?

The tert-butyl ester acts as a temporary protecting group for the carboxylic acid, allowing selective deprotection under mild acidic conditions (e.g., TFA) while preserving other functional groups. Compatibility with Fmoc/t-Bu strategies makes it ideal for stepwise peptide elongation. However, competing hydrolysis during prolonged storage requires rigorous anhydrous handling .

Q. What are the challenges in synthesizing fluorine-containing phenylalanine derivatives, and how are they addressed?

Fluorine’s electronegativity can alter reaction kinetics and regioselectivity. For 4-fluoro substitution, direct electrophilic fluorination of phenylalanine precursors often requires protecting the amino group to avoid side reactions. Alternatively, Suzuki-Miyaura coupling with fluorinated aryl boronic acids provides a regioselective route. NMR and X-ray crystallography are critical for confirming fluorine placement .

Data Contradiction Analysis

Q. How should researchers reconcile conflicting reports on tert-butyl ester stability in hydrolysis reactions?

While some studies report successful use of tert-butyl esters in multi-step syntheses , others highlight hydrolysis-related contamination . These discrepancies arise from differences in reaction conditions (e.g., solvent polarity, temperature). Systematic optimization of deprotection protocols (e.g., using TFA/DCM at 0°C) and real-time monitoring via LC-MS are advised to balance stability and efficiency.

Methodological Recommendations

- Stereochemical analysis : Use chiral derivatizing agents (e.g., Marfey’s reagent) with HPLC to resolve enantiomers .

- Scale-up synthesis : Replace traditional column chromatography with preparative HPLC or centrifugal partition chromatography for higher throughput .

- Stability testing : Conduct accelerated degradation studies under varied pH and temperature to identify decomposition pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.